molecular formula C10H11NO3 B11172917 4-(Methylcarbamoyl)phenyl acetate

4-(Methylcarbamoyl)phenyl acetate

Cat. No.: B11172917
M. Wt: 193.20 g/mol
InChI Key: KSPXNEVAHSPDON-UHFFFAOYSA-N
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Description

4-(Methylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a phenyl ring substituted with a methylcarbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylcarbamoyl)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-Aminophenyl acetate is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Methyl isocyanate is added dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.

    Step 4: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Methylcarbamoyl)phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-(Methylcarbamoyl)phenyl acetate can be compared with other similar compounds, such as:

    4-(Methylcarbamoyl)phenyl benzoate: Similar structure but with a benzoate group instead of an acetate group.

    4-(Methylcarbamoyl)phenyl propionate: Similar structure but with a propionate group instead of an acetate group.

Uniqueness:

    Functional Groups:

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

[4-(methylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C10H11NO3/c1-7(12)14-9-5-3-8(4-6-9)10(13)11-2/h3-6H,1-2H3,(H,11,13)

InChI Key

KSPXNEVAHSPDON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC

Origin of Product

United States

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